molecular formula C5H8 B043876 Cyclopentene CAS No. 142-29-0

Cyclopentene

Cat. No. B043876
CAS RN: 142-29-0
M. Wt: 68.12 g/mol
InChI Key: LPIQUOYDBNQMRZ-UHFFFAOYSA-N
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Patent
US03994986

Procedure details

reacting the purified cyclopentadiene of step (B) with hydrogen gas in the ratio of 1 to 1.5 mol hydrogen to 1 mol cyclopentadiene, in the presence of a palladium catalyst on a carrier and at a temperature of 50° to 200° C and at substantially ordinary atmospheric pressure thereby to produce a conversion ratio of 90 to 98% cyclopentene, remainder unreacted cyclopentadiene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.25 (± 0.25) mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[H][H]>[Pd]>[CH:1]1[CH2:5][CH2:4][CH2:3][CH:2]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.25 (± 0.25) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
C1=CC=CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles
C1=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.